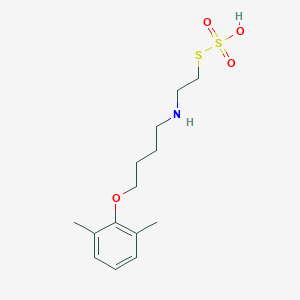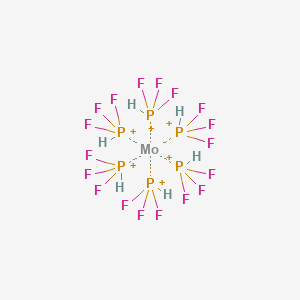
Molybdenum, hexakis(phosphorus trifluoride)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum, hexakis(phosphorus trifluoride)- is a chemical compound that contains molybdenum and phosphorus trifluoride. It is commonly used as a catalyst in various chemical reactions. This compound has been extensively studied due to its unique properties and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of molybdenum, hexakis(phosphorus trifluoride)- as a catalyst involves the coordination of the molybdenum atom with the reactants. This coordination activates the reactants and promotes the reaction to occur at a faster rate. The phosphorus trifluoride ligands also play a role in stabilizing the catalyst and enhancing its activity.
Effets Biochimiques Et Physiologiques
Molybdenum, hexakis(phosphorus trifluoride)- has not been extensively studied for its biochemical and physiological effects. However, molybdenum is an essential trace element in the human body and plays a role in various metabolic processes, such as the metabolism of purines and pyrimidines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using molybdenum, hexakis(phosphorus trifluoride)- as a catalyst is its high activity and selectivity. It also has a low toxicity and is relatively stable under various reaction conditions. However, one limitation is its high cost and the need for specialized equipment for its synthesis and handling.
Orientations Futures
There are numerous future directions for the study of molybdenum, hexakis(phosphorus trifluoride)-. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential applications in other fields, such as energy storage and conversion. Additionally, further studies are needed to understand its biochemical and physiological effects and its potential toxicity in living organisms.
In conclusion, molybdenum, hexakis(phosphorus trifluoride)- is a promising catalyst with numerous applications in scientific research. Its unique properties and potential applications make it a subject of interest for future studies.
Méthodes De Synthèse
Molybdenum, hexakis(phosphorus trifluoride)- can be synthesized using various methods. One common method is the reaction between molybdenum hexacarbonyl and phosphorus trifluoride in the presence of a reducing agent. Another method involves the reaction between molybdenum trioxide and phosphorus pentachloride in the presence of a reducing agent.
Applications De Recherche Scientifique
Molybdenum, hexakis(phosphorus trifluoride)- has numerous applications in scientific research. It is commonly used as a catalyst in organic synthesis, such as the conversion of aldehydes to alkenes. It also plays a role in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
Propriétés
Numéro CAS |
15339-46-5 |
|---|---|
Nom du produit |
Molybdenum, hexakis(phosphorus trifluoride)- |
Formule moléculaire |
F18H6MoP6+6 |
Poids moléculaire |
629.8 g/mol |
Nom IUPAC |
molybdenum;trifluorophosphanium |
InChI |
InChI=1S/6F3HP.Mo/c6*1-4(2)3;/h6*4H;/q6*+1; |
Clé InChI |
RDSNEZAPIKZRJH-UHFFFAOYSA-N |
SMILES |
F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Mo] |
SMILES canonique |
F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Mo] |
Synonymes |
molybdenum, trifluorophosphanium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



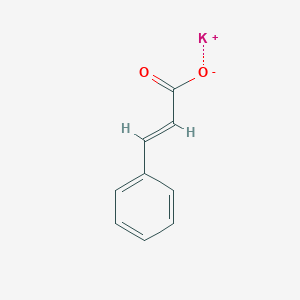
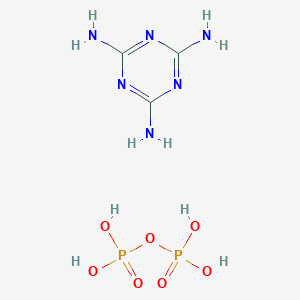

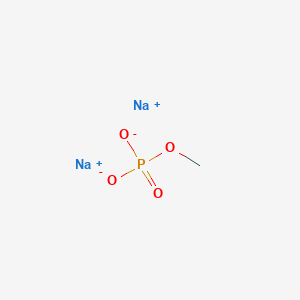
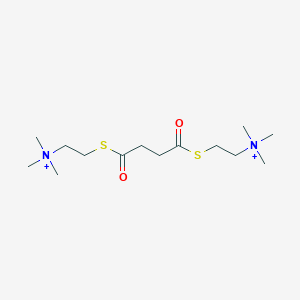
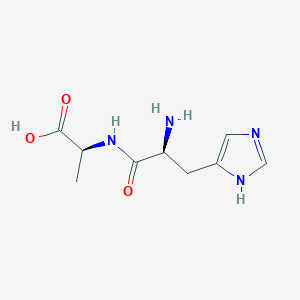
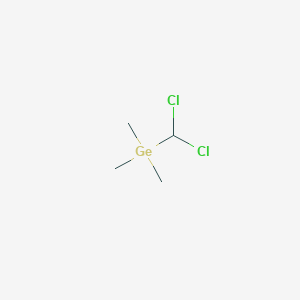
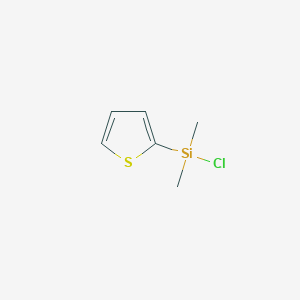


![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)

